![molecular formula C10H19N3O B1449188 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine CAS No. 1536773-73-5](/img/structure/B1449188.png)
1-(Pyrrolidine-1-carbonyl)piperidin-3-amine
Overview
Description
“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” consists of a pyrrolidine ring attached to a piperidine ring via a carbonyl group . The compound has a molecular weight of 197.28 .Physical And Chemical Properties Analysis
“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is an oil at room temperature . It has a molecular weight of 197.28 . The compound is stored at room temperature .Scientific Research Applications
Drug Discovery
Pyrrolidine and piperidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring and six-membered piperidine ring are common in many pharmaceuticals . The great interest in these saturated scaffolds is enhanced by their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Biological Activity
The biological activity of these compounds can be influenced by the spatial orientation of substituents, leading to a different biological profile of drug candidates . For example, the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacological Applications
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals .
Influence of Steric Factors on Biological Activity
The influence of steric factors on biological activity is also an important aspect of these compounds . For example, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBYMVBLVMTYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-1-carbonyl)piperidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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